molecular formula C8H20ClNO3 B2577966 3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride CAS No. 2416236-19-4

3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride

Cat. No.: B2577966
CAS No.: 2416236-19-4
M. Wt: 213.7
InChI Key: ZNGPKQCBHCNVLZ-UHFFFAOYSA-N
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Description

3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol hydrochloride is a polyether-amine hydrochloride derivative characterized by a central propan-1-ol backbone substituted with a 2-(3-aminopropoxy)ethoxy chain. The compound’s structure combines hydrophilic ether linkages with a terminal primary amine group, making it suitable for applications in pharmaceutical intermediates, surfactants, or solubilizing agents. Its hydrochloride form enhances stability and aqueous solubility, critical for industrial and research use.

Properties

IUPAC Name

3-[2-(3-aminopropoxy)ethoxy]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3.ClH/c9-3-1-5-11-7-8-12-6-2-4-10;/h10H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDRUWMRFWILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride typically involves the reaction of 3-aminopropanol with ethylene oxide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-aminopropanol attacks the ethylene oxide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol)
3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol HCl C₈H₁₈N₂O₃·HCl (inferred) Ether, primary amine, alcohol, hydrochloride ~227.5 (calculated)
3-[(2-Chloroethyl)amino]-1-propanol HCl [] C₅H₁₃Cl₂NO Chloroethylamine, alcohol, hydrochloride 174.07
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl [] C₉H₁₂N₂O₃·HCl Nitrophenyl, secondary amine, alcohol, HCl 232.66
3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propan-1-amine [] C₁₀H₂₄N₂O₄ Extended polyether, primary amine 236.3 (calculated)

Key Observations :

  • Ether vs. Aromatic Substitution : The target compound’s ether chain contrasts with the nitroaromatic group in ’s analog, leading to divergent solubility and reactivity. The nitro group in the latter enhances electrophilicity but reduces water solubility .
  • Amine vs. Chloroethylamine : Compared to ’s chloroethyl-substituted analog, the target compound’s primary amine is less electrophilic but more nucleophilic, favoring applications in covalent conjugation or chelation .
  • Chain Length : ’s analog has an additional ethoxy unit, increasing hydrophilicity and molecular weight, which may alter pharmacokinetics in drug delivery systems .

Regulatory and Quality Considerations

  • Impurity Profiles: lists stringent regulatory standards for related amine-alcohol hydrochlorides, requiring monitoring of impurities like 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride. The target compound’s synthesis must control byproducts such as over-ethoxylated derivatives .
  • Stability : Hydrochloride salts (e.g., ’s compound) are preferred for enhanced shelf-life, though hygroscopicity may require specialized storage .

Biological Activity

3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride, with the molecular formula C8H19NO3·HCl, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by an aminopropoxy group that enables it to interact with various biological targets. The mechanism of action involves binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can influence cellular signaling pathways and metabolic processes, which are crucial for various physiological functions.

Key Mechanisms:

  • Receptor Binding : It may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by influencing cytokine production.
  • Neuroprotective Properties : Investigations into its role in neuroprotection highlight its potential in treating neurodegenerative diseases.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

  • Cell Viability Assays : These assays demonstrated that the compound can enhance cell survival in neuroblastoma cells exposed to oxidative stress.
  • Cytokine Profiling : Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), suggesting anti-inflammatory properties.

In Vivo Studies

In vivo studies using animal models have provided insights into the therapeutic potential of the compound:

  • Neuroprotective Effects : Animal models of neurodegeneration showed improved cognitive function and reduced neuronal death when treated with the compound.
  • Bacterial Infection Models : Efficacy against bacterial infections was observed, indicating potential for development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityUnique Features
3-(2-aminoethoxy)propan-1-ol hydrochlorideModerate antimicrobialLacks neuroprotective effects
3-(3-aminopropoxy)propan-1-ol hydrochlorideAnti-inflammatoryLess potent than target compound
2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochlorideLimited applicationsPrimarily used for synthetic purposes

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